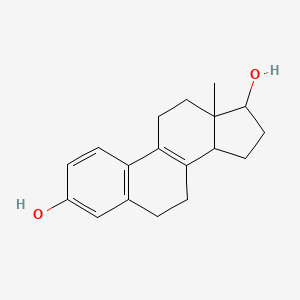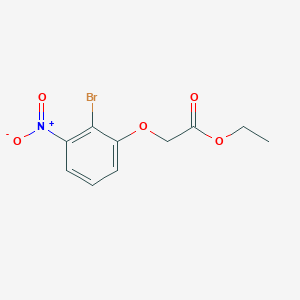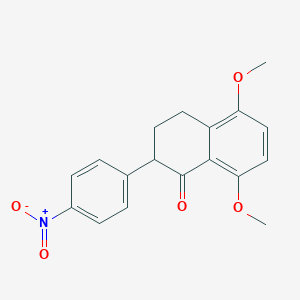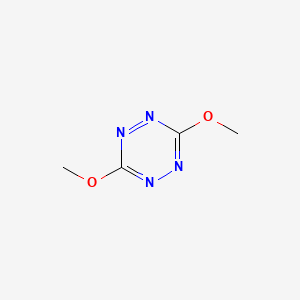
8,9-Dehydro-17-estradiol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- As the 3-sulfate ester sodium salt, it is a minor constituent of conjugated estrogens (such as Premarin) .
8,9-Dehydro-17-estradiol-d3: , also known as Δ8-17β-estradiol, is a naturally occurring steroidal estrogen found in horses. It is closely related to equilin, equilenin, and estradiol.
Preparation Methods
Synthetic Routes: The synthetic routes for 8,9-Dehydro-17-estradiol-d3 involve specific chemical transformations.
Reaction Conditions: These reactions typically occur under controlled temperature, pressure, and solvent conditions.
Industrial Production: While industrial production methods are not widely documented, research laboratories may synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Types of Reactions: 8,9-Dehydro-17-estradiol-d3 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed from these reactions vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: It may play a role in hormonal regulation and cellular processes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy.
Industry: Its use in pharmaceuticals and cosmetics may be explored.
Mechanism of Action
Molecular Targets: 8,9-Dehydro-17-estradiol-d3 binds to estrogen receptors localized in the nucleus, cytoplasm, and plasma membrane.
Pathways Involved: It induces gene transcription or non-genomic intracellular signaling, impacting various physiological processes.
Comparison with Similar Compounds
Similar Compounds: Equilin, equilenin, and estradiol are closely related compounds. 8,9-Dehydro-17-estradiol-d3 has unique features that distinguish it from these counterparts.
Remember that while this compound is intriguing, further research and exploration are essential to fully understand its properties and applications
Properties
IUPAC Name |
13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDUSMQFLTKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)


![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)









